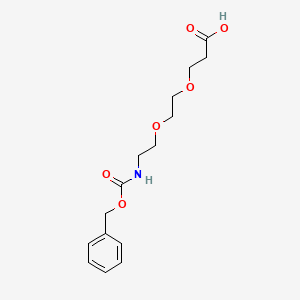

Cbz-NH-PEG2-C2-acid

Description

Evolution of Polyethylene (B3416737) Glycol Linker Architectures for Molecular Engineering

The application of polyethylene glycol (PEG) in the biomedical field began in the 1970s, initially used to extend the circulation time of proteins and reduce their immunogenicity. chempep.com The 1990s saw a significant advancement with the development of monodisperse PEG linkers, which have a defined molecular weight and specific functional groups at their ends. This innovation allowed for more precise control in the process of bioconjugation. chempep.com

Initially, simple homobifunctional linkers, which have identical reactive groups at both ends, were common. mdpi.com These are primarily used for crosslinking, such as in the formation of hydrogels. mdpi.comsigmaaldrich.com Over time, the demand for more complex molecular constructs drove the evolution of PEG linker architecture. This led to the creation of sophisticated designs, including heterobifunctional, branched, and Y-shaped linkers. chempep.comsigmaaldrich.comresearchgate.net

Modern synthetic methods allow for the creation of uniform PEGs with a narrow molecular weight distribution, which is crucial for the reproducibility and quality of pharmaceutical products. acs.org These advanced architectures provide greater control over the spatial arrangement and stability of conjugated molecules, significantly impacting the efficacy of the final product. mdpi.com

Strategic Significance of Heterobifunctional Linkers in Drug Discovery and Chemical Biology

Heterobifunctional linkers are chemical reagents that feature two different reactive groups at their ends. scbt.comchemscene.com This dual functionality allows them to selectively connect two distinct molecules in a controlled, often sequential, manner, which minimizes undesirable side reactions like self-coupling. scbt.comchemscene.com This capability is invaluable for creating complex molecular architectures and enhancing the functionality of biomaterials. scbt.com

In drug discovery and chemical biology, these linkers are fundamental in several areas:

Studying Molecular Interactions: They are used to investigate protein-protein, protein-DNA, and protein-ligand interactions, offering insights into cellular signaling and structural biology. scbt.com

Developing Advanced Therapeutics: Heterobifunctional linkers are central to the design of innovative drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). bldpharm.comchemsrc.comsigmaaldrich.com In ADCs, a linker connects a cytotoxic drug to an antibody, while in PROTACs, it bridges a target protein ligand to an E3 ligase ligand. bldpharm.comsigmaaldrich.com

Biomaterial and Biosensor Development: These linkers are employed to immobilize biomolecules onto surfaces for applications in biosensors, drug delivery systems, and diagnostic assays. scbt.com

The choice of linker is critical as subtle changes in its structure can significantly affect the biological function of the resulting conjugate. researchgate.net The linker's composition influences properties such as solubility, stability, and the spatial orientation of the connected molecules, all of which are crucial for therapeutic efficacy. bldpharm.comnih.gov

Contextualization of Cbz-N-amido-PEG2-acid within the Landscape of Advanced Bioconjugation Reagents

Cbz-N-amido-PEG2-acid is a specific type of heterobifunctional PEG linker. cd-bioparticles.netdcchemicals.comcreative-biolabs.com It is considered a non-cleavable linker, meaning it forms a stable connection between molecules. creative-biolabs.com Its structure consists of three key components:

A Carboxybenzyl (Cbz) protected amine group at one end.

A short, discrete two-unit polyethylene glycol (PEG2) chain that serves as a hydrophilic spacer. cd-bioparticles.netdcchemicals.com This spacer enhances the water solubility of the molecule it's attached to. cd-bioparticles.netdcchemicals.com

A terminal carboxylic acid group at the other end. cd-bioparticles.netdcchemicals.com

The two different functional groups—the protected amine and the carboxylic acid—allow for specific, sequential reactions. The carboxylic acid can be activated to react with primary amines to form a stable amide bond. cd-bioparticles.netdcchemicals.com The Cbz group is a protecting group for the amine, which can be removed under specific chemical conditions to reveal the free amine for subsequent conjugation steps. cd-bioparticles.net

This compound is part of a larger family of PEG derivatives used in the synthesis of complex biomolecules. biochempeg.comaxispharm.com It is particularly relevant in the construction of ADCs and PROTACs, where precise and stable linkage is required. chemsrc.combiochempeg.commedchemexpress.com Its defined structure as a discrete PEG (dPEG®) reagent ensures uniformity in the final conjugate, which is a critical aspect of modern pharmaceutical development. acs.org

Compound Properties and Structure

| Property | Value/Description | Source(s) |

| Chemical Name | Cbz-N-amido-PEG2-acid | cd-bioparticles.netbiochempeg.com |

| Synonyms | Cbz-N-amido-PEG2-COOH, CBZ-NH-PEG2-Propionic acid | biochempeg.com |

| CAS Number | 1347750-76-8 | biochempeg.comachmem.comchemicalbook.com |

| Molecular Formula | C₁₅H₂₁NO₆ | biochempeg.comachmem.com |

| Molecular Weight | 311.33 g/mol | biochempeg.comachmem.com |

| Appearance | Varies (often solid or oil) | N/A |

| Solubility | Soluble in aqueous media, DMSO, DMF | cd-bioparticles.netvulcanchem.com |

| Storage | Recommended at -5°C to 2-8°C, dry, and protected from light | biochempeg.comachmem.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c17-14(18)6-8-20-10-11-21-9-7-16-15(19)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMNIRHPTPYIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1334177-88-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[(phenylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-76-8 | |

| Record name | 4,7,12-Trioxa-10-azatridecanoic acid, 11-oxo-13-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Controlled Derivatization of Cbz N Amido Peg2 Acid

General Principles of Monodisperse Polyethylene (B3416737) Glycol Synthesis

Traditional PEG synthesis through the polymerization of ethylene (B1197577) oxide results in a mixture of polymers with varying chain lengths, a characteristic known as polydispersity. biochempeg.com This heterogeneity can lead to unpredictable and complex outcomes in sensitive applications like drug delivery and bioconjugation. acs.org To overcome these limitations, methods for synthesizing monodisperse PEGs—pure compounds with a defined molecular weight and structure—have been developed. biochempeg.com

The synthesis of monodisperse PEGs relies on the stepwise addition of individual ethylene glycol units or short, well-defined PEG fragments. acs.org This iterative approach allows for precise control over the final chain length and ensures a homogenous product. acs.orgacs.org Key to these strategies is the use of protecting groups to prevent unwanted side reactions and direct the elongation process. acs.org The synthesis is often challenging and requires meticulous control of reaction conditions and purification at each step. biochempeg.com

Two primary strategies for creating monodisperse PEGs are:

Condensation of protected ethylene glycol monomers: This involves reacting an ethylene glycol unit protected at one end with another that has reactive groups at both ends.

Iterative chain extension: This method uses a PEG molecule with both an active and a protected group to react with another PEG of a specific length.

These methods, while conceptually simple, demand sophisticated control over starting materials and reaction conditions to achieve high purity and yield.

Targeted Synthesis of Cbz-N-amido-PEG2-acid and its Oligomeric Analogues

Cbz-N-amido-PEG2-acid is a heterobifunctional PEG derivative featuring a Carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other. cd-bioparticles.netbiochempeg.com The hydrophilic PEG spacer enhances solubility in aqueous environments. cd-bioparticles.net The terminal carboxylic acid can react with primary amines to form stable amide bonds, while the Cbz-protected amine can be deprotected to allow for further functionalization. cd-bioparticles.net

Convergent and Stepwise Synthetic Approaches for Defined PEG Lengths

The synthesis of Cbz-N-amido-PEG2-acid and its longer PEG chain (n) analogues can be achieved through both convergent and stepwise strategies.

| Synthetic Approach | Description | Advantages | Disadvantages |

| Stepwise | Sequential addition of monomer units. nih.gov | Precise control over chain length. acs.org | Can be lengthy with lower yields for longer chains. acs.org |

| Convergent | Coupling of pre-synthesized fragments. nih.gov | More efficient for longer chains, often higher yields. nih.gov | Requires orthogonally protected building blocks. nih.gov |

Solid-Phase Organic Synthesis Adaptations for Cbz-N-amido-PEGn-acid Production

Solid-phase synthesis offers a significant advantage for producing monodisperse PEGs and their derivatives like Cbz-N-amido-PEGn-acid. nih.govnih.gov In this technique, the growing PEG chain is anchored to an insoluble solid support, such as a Wang resin. nih.govresearchgate.net This allows for the easy removal of excess reagents and by-products by simple filtration and washing, eliminating the need for complex chromatographic purification after each step. nih.govnih.gov

A typical solid-phase synthesis cycle for a PEG derivative involves:

Deprotonation: Activating the hydroxyl group on the solid support. nih.gov

Coupling: Reacting the activated support with a protected PEG monomer. nih.gov

Deprotection: Removing the protecting group from the newly added monomer to allow for the next coupling reaction. nih.gov

This automated and chromatography-free process is highly efficient for producing PEGs with defined lengths and functionalities. nih.govresearchgate.net Asymmetric derivatives can also be readily synthesized by reacting the resin-bound PEG with different functional groups. nih.gov Finally, the desired Cbz-N-amido-PEGn-acid is cleaved from the solid support using an acid like trifluoroacetic acid (TFA). nih.govresearchgate.net

Orthogonal Protecting Group Strategies in Cbz-N-amido-PEG2-acid Chemistry

Orthogonal protecting groups are essential in the synthesis of complex molecules like Cbz-N-amido-PEG2-acid. These are distinct protecting groups that can be removed under different specific conditions without affecting each other. highfine.commasterorganicchemistry.com This allows for the selective deprotection and functionalization of different parts of the molecule.

In the context of Cbz-N-amido-PEG2-acid synthesis, an orthogonal strategy is crucial. For instance, the Cbz group protecting the amine and a different protecting group for the carboxylic acid (e.g., a tert-butyl ester) would be employed. This allows for the selective removal of one group while the other remains intact, enabling sequential modification of either the amine or the acid terminus.

Commonly used protecting groups in peptide and PEG synthesis that offer orthogonality include:

Boc (tert-butoxycarbonyl): Acid-labile. highfine.commasterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): Base-labile. masterorganicchemistry.com

Cbz (Carboxybenzyl): Removable by catalytic hydrogenolysis. highfine.commasterorganicchemistry.com

Alloc (allyloxycarbonyl): Removable by Pd(0) catalysis. highfine.com

| Protecting Group | Abbreviation | Removal Conditions |

| tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) highfine.commasterorganicchemistry.com |

| 9-fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (e.g., H2, Pd/C) highfine.commasterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis highfine.com |

Carboxybenzyl (Cbz) Amine Protection and Selective Deprotection Protocols

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines, particularly in peptide synthesis. highfine.comtaylorfrancis.com It is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.com

The Cbz group is stable to acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal protecting group. highfine.commasterorganicchemistry.com Its primary method of removal is through catalytic hydrogenolysis. highfine.commasterorganicchemistry.com

Catalytic Hydrogenolysis for Cbz Removal in Complex Molecular Systems

Catalytic hydrogenolysis is the most common and mildest method for cleaving the Cbz group. highfine.com The reaction is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. taylorfrancis.comtotal-synthesis.com

The mechanism involves the reduction of the benzyl ester portion of the carbamate (B1207046), which releases toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.comtotal-synthesis.com This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

Hydrogen Donors for Catalytic Hydrogenolysis:

Hydrogen gas (H2)

Formic acid

Ammonium formate (B1220265)

Cyclohexadiene

The choice of catalyst and hydrogen donor can be critical, especially in complex molecules containing other sensitive functional groups. For instance, in the presence of halogens, using PdCl2 as the catalyst can help avoid dehalogenation. highfine.com The development of more active catalysts, such as improved 5% Pd on activated carbon, has led to shorter reaction times and higher efficiency in Cbz deprotection. taylorfrancis.com

Acid-Labile Cbz Deprotection under Controlled Conditions

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, prized for its stability under a range of conditions. masterorganicchemistry.com While it is most commonly and mildly removed via catalytic hydrogenation, specific applications may necessitate its cleavage under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This is particularly relevant when other functional groups in the molecule are sensitive to reduction but stable in acid. The Cbz group is generally stable to mild acids, but it can be cleaved using strong, anhydrous acidic reagents. total-synthesis.com

The most common reagent system for the acid-mediated deprotection of the Cbz group is a solution of hydrogen bromide (HBr) in acetic acid (AcOH). google.comnih.govug.edu.pl This potent combination facilitates the cleavage of the benzyl-oxygen bond of the carbamate. The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion (SN2) at the benzylic carbon, which releases the unstable carbamic acid that spontaneously decarboxylates to yield the free amine as its hydrobromide salt. total-synthesis.com It is crucial to perform this reaction under anhydrous conditions to prevent side reactions. Research has demonstrated that a 30% solution of HBr in acetic acid effectively removes the Cbz group from various substrates, including complex poly-amino acids, at room temperature. google.comnih.gov Care must be taken as these are harsh conditions that could affect other acid-sensitive functionalities within the molecule. For instance, side-chain protecting groups like tert-butyloxycarbonyl (Boc) would also be cleaved under these conditions. nih.gov

| Reagent System | Substrate Type | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| 30% HBr in Acetic Acid | Poly-N-ε-Cbz-L-Lysine | 25-30°C, 1 hour | Effective deprotection to form Poly-L-lysine HBr salt. | google.com |

| 30% HBr in Acetic Acid | Cbz-protected peptide on a xanthine (B1682287) core | Room Temperature, 1 hour | Quantitative cleavage of the Cbz group. | nih.gov |

| Hydrobromic Acid in Acetic Acid | Cbz and t-butyl protected linear peptide | Strongly acidic conditions | Simultaneous removal of both Cbz and tert-butyl protecting groups. | rsc.orgrsc.org |

Functional Group Interconversion of the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid of Cbz-N-amido-PEG2-acid is a versatile functional handle that can be converted into a variety of other groups, significantly expanding its synthetic utility. The most common transformations involve activation of the carboxyl group to facilitate reaction with nucleophiles, primarily amines, to form stable amide bonds or the creation of other reactive functionalities.

A primary strategy is the conversion of the carboxylic acid into a highly reactive N-hydroxysuccinimide (NHS) ester. biochempeg.comthermofisher.comnih.gov This transformation is typically achieved by reacting the PEG-acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). axispharm.comchemistrysteps.com The resulting Cbz-N-amido-PEG2-NHS ester is an amine-reactive building block that can be readily conjugated to proteins, peptides, or small molecules containing a primary or secondary amine. broadpharm.com These reactions are efficient at neutral to slightly basic pH (typically 7.2-8.5) and result in the formation of a stable amide linkage. rapp-polymere.com

Alternatively, the carboxylic acid can be directly coupled to an amine-containing molecule without prior isolation of the NHS ester. This is achieved by using coupling agents like EDC or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of the desired amine. axispharm.combroadpharm.com These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate (with EDC) or an activated ester (with HATU), which is then immediately displaced by the amine nucleophile. chemistrysteps.com This one-pot procedure is a cornerstone of peptide synthesis and is widely used for conjugating PEG linkers to various substrates. The reactions are generally performed in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). axispharm.combroadpharm.com

Beyond amide formation, the activated carboxylic acid can, in principle, be reacted with other nucleophiles. For example, reaction with alcohols would yield esters, and reaction with hydrazines would form hydrazides, further diversifying the potential applications of this linker.

| Transformation | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amide Bond Formation | Amine, EDC (or DCC, HATU), +/- DIPEA/TEA | DMF, DMSO, or CH₂Cl₂ | Room Temperature, 3-24 hours | Amide | axispharm.combroadpharm.com |

| NHS Ester Activation | NHS, EDC (or DCC) | DMF, CH₂Cl₂, or aqueous buffer (MES) | Room Temperature, 1-4 hours | NHS Ester | nih.govbroadpharm.com |

| Conjugation via NHS Ester | Primary Amine | PBS or Borate Buffer (pH 7.2-8.5), or DMF/DMSO | Room Temperature, 0.5-2 hours | Amide | broadpharm.comrapp-polymere.com |

| Ester Formation | Alcohol, DCC, DMAP | CH₂Cl₂ | Room Temperature | Ester | google.com |

Advanced Bioconjugation Strategies Employing Cbz N Amido Peg2 Acid

Amide Bond Formation Dynamics and Mechanisms with the Carboxylic Acid Terminus

The terminal carboxylic acid of Cbz-N-amido-PEG2-acid serves as a key reactive handle for conjugation to primary amine groups present on biomolecules such as proteins, peptides, or small molecule drugs. This reaction forms a highly stable amide bond, a cornerstone of modern bioconjugate chemistry. The efficiency and specificity of this bond formation are critically dependent on the activation method and reaction conditions.

The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, activating agents are required to convert the carboxylic acid into a more reactive intermediate. Carbodiimides are the most common class of reagents for this purpose. vulcanchem.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) widely used in aqueous bioconjugation reactions. peptide.com It reacts with the carboxylic acid of Cbz-N-amido-PEG2-acid to form an unstable O-acylisourea intermediate. vulcanchem.com This intermediate readily reacts with a primary amine to form the desired amide bond, releasing a soluble urea (B33335) byproduct that can be easily removed during purification. vulcanchem.comuniversite-paris-saclay.fr To improve efficiency and mitigate the hydrolysis of the O-acylisourea intermediate in water, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. This two-step process first forms a more stable NHS ester, which then reacts with the amine at physiological pH. vulcanchem.com

DCC (N,N'-dicyclohexylcarbodiimide) : DCC functions via the same mechanism as EDC but is soluble only in organic solvents. vulcanchem.compeptide.com Its primary use is in organic synthesis rather than aqueous bioconjugation. vulcanchem.com A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents, complicating purification. peptide.comuniversite-paris-saclay.fr

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a uronium salt-based coupling reagent that has gained prominence due to its high efficiency and rapid reaction times, even for sterically hindered substrates. peptide.comsigmaaldrich.com It is particularly favored over traditional carbodiimides for its ability to suppress racemization and side reactions. peptide.comsigmaaldrich.com In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt-ester, which rapidly couples with amines to form the amide bond. sigmaaldrich.com

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the amine. The choice of reagent depends on the solubility of the substrates and the desired reaction environment.

Achieving high yields and minimizing side products in amide coupling reactions requires careful optimization of several parameters. The specific conditions can vary significantly depending on the nature of the biomolecule being conjugated (e.g., a large antibody versus a small peptide) and the chosen coupling reagent.

Key parameters for optimization include:

pH : The pH of the reaction buffer is crucial. The amine nucleophile must be in its deprotonated state to be reactive, which requires a pH above its pKa. However, at very high pH, hydrolysis of the activated ester can become a competing reaction. A common compromise is a pH range of 7.2-8.5 for many protein conjugations.

Stoichiometry : The molar ratio of the linker, activating agent, and biomolecule must be carefully controlled. An excess of the linker and coupling reagents is often used to drive the reaction to completion, but this can lead to non-specific modifications or polymerization if not managed.

Temperature and Reaction Time : Most bioconjugations are performed at room temperature or 4°C to maintain the stability of the biomolecule. Reaction times can range from a few hours to overnight, and progress is typically monitored by analytical techniques like HPLC. nih.gov

Solvent : For biomolecules, aqueous buffers are standard. However, the inclusion of a water-miscible organic co-solvent (e.g., DMF or DMSO) may be necessary to improve the solubility of a hydrophobic linker or payload, especially in the synthesis of antibody-drug conjugates (ADCs) or PROTACs. rsc.org

Table 1: General Parameters for Optimizing Amide Coupling of Cbz-N-amido-PEG2-acid This table presents a generalized summary of typical starting conditions for optimization based on common literature protocols. Specific values will vary based on the substrates.

| Parameter | EDC/NHS Coupling | HATU Coupling |

|---|---|---|

| Solvent | Aqueous Buffer (e.g., PBS, MES) pH 6.0-7.5 | Organic (DMF, DCM) or Aqueous/Organic Mix |

| pH Control | Buffer system | Addition of non-nucleophilic base (e.g., DIPEA) |

| Reagent Ratio (Linker:Amine) | 1.5 - 10 equivalents of linker | 1.1 - 2 equivalents of linker |

| Activator Ratio (Activator:Linker) | 1.2 - 1.5 equivalents of EDC/NHS | 1.1 - 1.5 equivalents of HATU |

| Temperature | 4°C to 25°C | 0°C to 25°C |

| Reaction Time | 2 - 24 hours | 1 - 12 hours |

Carbodiimide-Mediated Coupling Reactions (e.g., EDC, HATU, DCC Activation)

Sequential Conjugation Through Differential Reactivity of Cbz-N-amido-PEG2-acid

A key advantage of Cbz-N-amido-PEG2-acid is its utility in multi-step conjugation schemes. The Cbz group acts as a stable protecting group for the terminal amine, allowing the carboxylic acid to be selectively reacted first. Following this initial conjugation and purification, the Cbz group can be removed to reveal a new reactive amine, enabling the attachment of a second molecule.

The Cbz group is renowned for its stability under a range of conditions, including those used for EDC or HATU-mediated amide coupling. total-synthesis.com It is orthogonal to many other protecting groups, such as Boc and Fmoc. total-synthesis.com The most common method for Cbz deprotection is catalytic hydrogenolysis. highfine.comorganic-chemistry.org This reaction is typically performed using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H2). highfine.com The process is clean, with the byproducts being toluene (B28343) and carbon dioxide, leading to the free amine. total-synthesis.com

A notable example of this strategy is in the synthesis of complex molecules like dual-ligand PROTACs. In one reported synthesis, a related linker, t-Boc-N-amido-PEG2-amine, was used in conjunction with N-Cbz-L-aspartic acid. nih.govresearchgate.netrsc.org The Cbz group was later removed via hydrogenolysis to yield a free amine, which was then coupled to another molecule. nih.govresearchgate.netrsc.org This sequential approach allows for the controlled, stepwise assembly of a heterobifunctional construct, which would be challenging to achieve in a single step. Once deprotected, the newly exposed primary amine can undergo various amine-specific reactions, such as acylation with an NHS-ester or another activated carboxylic acid.

The ability to perform sequential reactions is fundamental to achieving chemo- and regioselectivity on complex substrates like antibodies or multifunctional small molecules. By first coupling the carboxylic acid of Cbz-N-amido-PEG2-acid to a specific amine on a target molecule, and then deprotecting the Cbz group, a new, unique reactive site is installed.

This strategy is particularly powerful in the construction of antibody-drug conjugates (ADCs). While traditional ADCs are often heterogeneous mixtures resulting from conjugation to multiple lysine (B10760008) or cysteine residues, site-specific conjugation methods are highly sought after. nih.gov One could envision a scenario where an antibody is engineered to contain a specific reactive partner for the linker's carboxylic acid. After the initial conjugation, the Cbz group is removed, and the resulting amine becomes the sole point of attachment for a cytotoxic payload that is activated, for example, as an NHS-ester. This ensures a homogeneous product with a precisely controlled drug-to-antibody ratio (DAR), which is critical for optimizing the therapeutic index of the ADC. rsc.org This level of control over the final architecture is a hallmark of advanced bioconjugation.

Post-Deprotection Amine Reactivity in Multi-Step Bioconjugations

Influence of Polyethylene (B3416737) Glycol Spacer Length on Conjugate Assembly and Performance

The PEG spacer is not merely an inert connector; it plays a critical role in the physicochemical properties and biological performance of the final conjugate. Even a short PEG2 spacer, as found in Cbz-N-amido-PEG2-acid, can have significant effects.

PEG linkers, regardless of length, generally increase the hydrophilicity and aqueous solubility of the conjugate. cd-bioparticles.net This is particularly important when conjugating hydrophobic drugs or payloads, as it can prevent aggregation and improve handling during the conjugation process and formulation. rsc.org For instance, some conjugation reactions with highly hydrophobic components fail to proceed in aqueous buffers without the inclusion of a PEG spacer. rsc.org

The length of the PEG spacer can modulate the biological activity and pharmacokinetic profile of a bioconjugate. A study on bombesin-based radiolabeled antagonists showed that increasing the PEG spacer length from PEG2 to PEG12 increased the hydrophilicity of the resulting conjugates. nih.gov Another study on peptide-drug conjugates found that even short PEG linkers (PEG2 and PEG5) provided greater stability in human plasma compared to longer ones. mdpi.com The spacer provides distance between the conjugated molecules, which can be crucial for reducing steric hindrance and ensuring that, for example, an antibody retains its ability to bind to its target antigen. sigmaaldrich.com

Table 2: Illustrative Impact of PEG Spacer Length on Bioconjugate Properties This table is a composite of findings from multiple studies on different bioconjugates to illustrate general trends. Data is representative and not from a single experiment involving Cbz-N-amido-PEG2-acid.

| Property | Short PEG Spacer (e.g., PEG2-PEG4) | Long PEG Spacer (e.g., PEG8-PEG24) |

|---|---|---|

| Hydrophilicity | Moderate Increase nih.gov | Significant Increase nih.gov |

| Plasma Stability | Can be higher than longer PEGs in some cases mdpi.com | May decrease beyond an optimal length nih.gov |

| Steric Hindrance | Lower | Higher |

| Drug Loading (DAR) | Can be lower in some systems rsc.org | Can be higher, up to an optimal length rsc.org |

| In Vivo Efficacy | Effective | Often shows enhanced efficacy and tolerability sigmaaldrich.com |

Comparative Analysis of Cbz-N-amido-PEGn-acid (n=1, 2, 3, 4, 5, 6, 8, 20) in Bioconjugation Yields and Specificity

The length of the PEG spacer in a linker molecule is a critical parameter that can significantly impact the efficiency of the conjugation reaction (yield) and the precision of the attachment to the target biomolecule (specificity). The Cbz-N-amido-PEGn-acid series of linkers, where 'n' denotes the number of ethylene (B1197577) glycol units, provides a systematic way to investigate these effects. This series features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, separated by a PEG chain of varying length. The carboxylic acid can be activated to react with primary amines (such as the side chain of lysine residues) on a protein to form a stable amide bond.

While direct, comprehensive studies systematically comparing the bioconjugation yields and specificity for the entire Cbz-N-amido-PEGn-acid series (n=1, 2, 3, 4, 5, 6, 8, 20) are not extensively available in peer-reviewed literature, valuable insights can be drawn from research on analogous PEGylated linkers in various bioconjugation applications, such as the creation of antibody-drug conjugates (ADCs) and radiolabeled peptides.

Research Findings on the Impact of PEG Spacer Length:

Research has consistently shown that the length of the PEG spacer is not merely a passive connector but an active modulator of a bioconjugate's properties. The length of the PEG chain can influence several key parameters:

Steric Hindrance: The PEG chain can create a hydrophilic cloud that provides steric hindrance. This can be a double-edged sword. On one hand, it can shield the attached biomolecule from proteolytic enzymes, increasing its stability. nih.gov On the other hand, an excessively long or poorly oriented PEG chain might sterically hinder the interaction between the reactive group on the linker and the target site on the biomolecule, potentially reducing the conjugation yield. Conversely, a short PEG chain may not be sufficient to overcome steric hindrance from the biomolecule itself, preventing the reactive ends from reaching their target.

Targeting Specificity and In Vivo Performance: The length of the PEG spacer can influence how a bioconjugate interacts with its biological target. In studies with radiolabeled bombesin (B8815690) antagonists, linkers with PEG4 and PEG6 spacers demonstrated superior tumor-to-kidney ratios compared to a shorter PEG2 linker, indicating that a certain spacer length is necessary to optimally present the targeting moiety. nih.gov Similarly, research on antibody-functionalized nanocarriers revealed that while shorter PEG linkers (0.65 kDa) were effective for targeting cell lines, longer linkers (5 kDa) were necessary for the specific targeting of primary dendritic cell subsets. nih.govresearchgate.net This highlights that the optimal PEG length for specificity can be highly dependent on the biological system and the nature of the target.

Hypothesized Trends for Cbz-N-amido-PEGn-acid in Bioconjugation:

Based on the available evidence from similar PEGylated systems, we can hypothesize the following trends for the Cbz-N-amido-PEGn-acid series in bioconjugation reactions:

Bioconjugation Yield:

For very short linkers (n=1, 2), the yield might be lower due to increased steric hindrance between the biomolecule and the payload, or due to lower aqueous solubility of the linker-payload construct, especially with hydrophobic payloads.

As the PEG chain length increases (n=3 to 8), the bioconjugation yield is expected to improve. This is attributed to the increased hydrophilicity and flexibility of the linker, which can better position the reactive carboxylic acid group for conjugation to accessible amine residues on the protein surface.

For very long linkers (n=20), the yield might plateau or even slightly decrease. While solubility is high, the long, flexible chain could potentially fold back and mask the reactive group, or lead to a more diffuse reaction environment, slightly lowering the effective concentration of the reactive terminus near the protein surface.

Specificity:

Specificity in this context refers to the linker reacting with the intended target sites (e.g., surface-exposed lysines) without causing significant side reactions or aggregation.

Shorter linkers (n=1-3) might lead to less specific conjugation if they are forced to react with more sterically accessible but potentially less functionally desirable sites.

Intermediate length linkers (n=4-8) are likely to provide a good balance, offering enough flexibility to reach a wider range of surface-exposed sites, potentially allowing for more uniform conjugation across the available sites.

Longer linkers (n=20) could enhance the specificity for targets that are located in sterically hindered regions of the biomolecule, as the long arm can "reach" into pockets or grooves that would be inaccessible to shorter linkers. However, there is also a risk of the long PEG chain interacting non-specifically with other parts of the biomolecule.

Data Tables:

The following interactive data tables are based on hypothesized trends derived from published research on analogous PEGylated linker systems. The values are illustrative and intended to represent the expected relationships between PEG length and bioconjugation outcomes. Actual experimental results would be required for precise quantification.

Table 1: Hypothesized Bioconjugation Yield of Cbz-N-amido-PEGn-acid with a Model Protein

| n (PEG units) | Linker | Hypothesized Relative Yield (%) | Rationale |

| 1 | Cbz-N-amido-PEG1-acid | 65 | Potential for lower solubility and increased steric hindrance. |

| 2 | Cbz-N-amido-PEG2-acid | 75 | Improved solubility and flexibility over n=1. nih.gov |

| 3 | Cbz-N-amido-PEG3-acid | 85 | Good balance of solubility and reach. |

| 4 | Cbz-N-amido-PEG4-acid | 90 | Often cited as an optimal length in various studies. nih.gov |

| 5 | Cbz-N-amido-PEG5-acid | 92 | Continued improvement in linker flexibility and solubility. |

| 6 | Cbz-N-amido-PEG6-acid | 95 | Near-optimal performance, providing excellent reach and solubility. nih.gov |

| 8 | Cbz-N-amido-PEG8-acid | 93 | High yield, though potential for slight decrease due to increased chain dynamics. nih.gov |

| 20 | Cbz-N-amido-PEG20-acid | 90 | Excellent solubility, but very long chain may have minor negative effects on reaction kinetics. |

Table 2: Hypothesized Specificity Profile of Cbz-N-amido-PEGn-acid Conjugation

| n (PEG units) | Linker | Hypothesized Specificity | Rationale |

| 1 | Cbz-N-amido-PEG1-acid | Moderate | May favor more exposed, but potentially less desirable, conjugation sites. |

| 2 | Cbz-N-amido-PEG2-acid | Moderate-High | Improved ability to overcome minor steric clashes. |

| 3 | Cbz-N-amido-PEG3-acid | High | Good flexibility to access a range of well-exposed sites. |

| 4 | Cbz-N-amido-PEG4-acid | High | Optimal reach for many common protein topographies. nih.gov |

| 5 | Cbz-N-amido-PEG5-acid | High | Similar to n=4 and n=6, providing good site accessibility. |

| 6 | Cbz-N-amido-PEG6-acid | High | Excellent balance for achieving uniform conjugation. nih.gov |

| 8 | Cbz-N-amido-PEG8-acid | High | Can access slightly more hindered sites without significant non-specific interactions. nih.gov |

| 20 | Cbz-N-amido-PEG20-acid | Variable | May access unique, hindered sites but also carries a higher risk of non-specific interactions due to the long, flexible chain. |

Applications and Research Paradigms of Cbz N Amido Peg2 Acid in Translational Science

Design and Synthesis of Targeted Therapeutic Conjugates

The precise construction of targeted therapeutics is a cornerstone of modern drug development, aiming to maximize efficacy while minimizing off-target effects. Cbz-N-amido-PEG2-acid serves as a fundamental precursor in this field, enabling the covalent linkage of different molecular entities to create sophisticated drug conjugates. Its defined structure, containing a protected amine, a solubilizing PEG spacer, and a reactive carboxylic acid, offers chemists the control needed to synthesize well-defined bioconjugates. dcchemicals.comcd-bioparticles.net

Antibody-Drug Conjugate (ADC) Linker Precursors for Enhanced Efficacy and Targeting

The stability of the linker is a paramount consideration in ADC design. An ideal linker must remain intact while the ADC circulates in the bloodstream to prevent premature release of the toxic payload, which could cause systemic toxicity. fujifilm.com Linkers are broadly categorized as cleavable or non-cleavable. glpbio.com Cleavable linkers are designed to release the payload upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes. glpbio.com

In contrast, non-cleavable linkers, for which Cbz-N-amido-PEG2-acid is a precursor, form a highly stable bond between the drug and the antibody. creative-biolabs.com The terminal carboxylic acid of Cbz-N-amido-PEG2-acid can be activated to react with an amine group on a payload or antibody, forming a robust amide bond. cd-bioparticles.net The release of the drug from an ADC with a non-cleavable linker occurs after the antibody is internalized by the target cell and undergoes complete proteolytic degradation in the lysosome, releasing the cytotoxic drug still attached to the linker and a single amino acid residue. glpbio.com This strategy can lead to a more stable ADC in circulation and a different metabolite profile within the cell compared to cleavable strategies.

The method of attaching the linker-payload to the antibody significantly impacts the homogeneity and therapeutic index of the final ADC. fujifilm.com Early methods involved conjugating drugs to the side chains of naturally occurring amino acids like lysine (B10760008) or cysteine. However, this often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can complicate manufacturing and affect performance.

To overcome these limitations, the development of site-specific conjugation methodologies is a key area of research. fujifilm.com These techniques aim to produce homogeneous ADCs with a precisely defined DAR and attachment site. One innovative approach is metabolic glycoengineering, where cells producing the antibody are cultured with azido-sugar analogs. nih.gov This leads to the incorporation of azide-functionalized glycans at specific N-linked glycosylation sites on the antibody. nih.gov These engineered azide (B81097) groups can then be used for "click chemistry" reactions to attach a linker-drug complex. A linker synthesized from a precursor like Cbz-N-amido-PEG2-acid could be readily adapted for such a strategy by modifying its terminal group for compatibility with the azide handle, thereby enabling its use in advanced, site-specific ADC construction. nih.gov This approach allows for conjugation away from the antigen-binding site, preserving the antibody's function and resulting in a well-defined product. nih.gov

Investigating Linker Stability and Cleavage Mechanisms in ADCs

Peptide and Protein Conjugation for Pharmacokinetic Modulation

The therapeutic potential of peptides and proteins can be limited by their poor pharmacokinetic properties, such as low solubility and rapid clearance from the body by the kidneys. issuu.com PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to overcome these limitations. issuu.comiris-biotech.de

Cbz-N-amido-PEG2-acid is a reagent used for the specific PEGylation of therapeutic peptides and proteins. cd-bioparticles.net The carboxylic acid group can be coupled to solvent-accessible amino groups (e.g., on lysine residues or the N-terminus) of the protein. issuu.comiris-biotech.de Even a short PEG chain like the PEG2 unit in this compound can significantly increase the hydrodynamic radius of the resulting conjugate, which in turn reduces the rate of renal clearance. issuu.com This extends the circulating half-life of the therapeutic, allowing for less frequent dosing. Furthermore, the hydrophilic nature of the PEG spacer can improve the solubility and stability of the protein or peptide. issuu.com

Small Molecule Drug Delivery Systems and Prodrug Design

Beyond large biologics, Cbz-N-amido-PEG2-acid is also instrumental in the design of delivery systems for small molecule drugs, particularly those with poor water solubility. cd-bioparticles.netbiochempeg.com The compound can be used to create amphiphilic molecules that self-assemble into nanostructures, such as micelles, for drug encapsulation. vulcanchem.com For instance, the carboxylic acid can be conjugated to a hydrophobic drug, while the protected amine, after deprotection, can be linked to other moieties. The PEG spacer serves as the hydrophilic component, facilitating the formation of nanocarriers that can solubilize hydrophobic payloads in aqueous environments for delivery. vulcanchem.com

The heterobifunctional nature of Cbz-N-amido-PEG2-acid also makes it a versatile building block for sophisticated prodrug design. A prodrug is an inactive form of a drug that is metabolized into its active form within the body. By using Cbz-N-amido-PEG2-acid, a drug can be temporarily linked to a targeting group or a solubilizing agent, with the linker designed to be cleaved under specific physiological conditions to release the active pharmaceutical ingredient.

Engineering of Proteolysis Targeting Chimeras (PROTACs) and Related Degraders

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively destroy disease-causing proteins. medchemexpress.com PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition dictate the geometry of the ternary complex (target protein-PROTAC-E3 ligase) and thus the efficiency of degradation. Cbz-N-amido-PEG2-acid is a valuable building block for synthesizing these crucial linkers. sigmaaldrich.com As a heterobifunctional PEGylated crosslinker, it provides a scaffold to connect the two different ligand moieties. sigmaaldrich.com The PEG element helps to improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, which are often major challenges in PROTAC development. sigmaaldrich.com The use of PEG-based linkers is a common strategy in the synthesis of PROTACs and other molecular degraders to achieve favorable pharmacological properties. medchemexpress.comselleckchem.com

Cbz-N-amido-PEG2-acid as a Core Component in PROTAC Linker Synthesis

Cbz-N-amido-PEG2-acid serves as a fundamental building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. precisepeg.combiocompare.com These molecules consist of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. precisepeg.com

Cbz-N-amido-PEG2-acid is a PEG-based PROTAC linker. targetmol.com Its utility in PROTAC synthesis stems from its bifunctional nature. The terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand (like derivatives of thalidomide (B1683933) or pomalidomide) or a POI ligand. axispharm.com Following this coupling reaction, the Cbz protecting group on the other end of the molecule can be removed, typically through hydrogenolysis, to expose a primary amine. nih.govresearchgate.net This newly freed amine is then available to be coupled with the second ligand (containing a carboxylic acid), thus completing the synthesis of the PROTAC molecule. acs.org This sequential, controlled approach allows for the precise construction of the final heterobifunctional degrader.

Elucidating the Role of Linker Length and Flexibility in Ternary Complex Formation and Degradation Efficiency

The linker in a PROTAC is not merely a passive spacer; its properties, including length and flexibility, are critical determinants of the PROTAC's efficacy. precisepeg.comcreative-biolabs.com The linker must be long enough to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). biocompare.comelifesciences.org If the linker is too short, it can cause steric clashes between the two proteins, preventing the complex from forming. creative-biolabs.com

| Linker Property | Influence on PROTAC Function | Relevance of Cbz-N-amido-PEG2-acid |

| Length | Affects the ability to form a ternary complex without steric hindrance. Optimal length is target-dependent. creative-biolabs.comresearchgate.net | Provides a defined, short PEG unit that can be extended or used as is to fine-tune the overall linker length. targetmol.com |

| Flexibility | Allows the complex to adopt productive conformations for ubiquitination. elifesciences.org | The PEG backbone is inherently flexible, contributing to the linker's ability to facilitate protein-protein interactions. precisepeg.com |

| Solubility | Influences the overall physicochemical properties and cell permeability of the PROTAC. biocompare.com | The PEG component increases the hydrophilicity and aqueous solubility of the final PROTAC molecule. precisepeg.combroadpharm.com |

Surface Functionalization of Biomaterials and Nanocarriers

The utility of Cbz-N-amido-PEG2-acid extends beyond PROTACs to the field of biomaterials and nanotechnology, where surface modification is crucial for biological applications.

Covalent Immobilization on Nanoparticle Surfaces (e.g., for Drug Delivery and Imaging)

Cbz-N-amido-PEG2-acid is an effective tool for the surface functionalization of nanoparticles. The process, known as PEGylation, involves covalently attaching PEG chains to a surface to improve its properties. researchgate.net The terminal carboxylic acid of Cbz-N-amido-PEG2-acid can be activated (e.g., using EDC or DCC) and reacted with primary amine groups present on the surface of various nanoparticles, forming a stable amide bond. cd-bioparticles.net

This surface modification serves several purposes. The hydrophilic PEG spacer enhances the nanoparticle's solubility and stability in aqueous biological environments and can help it evade recognition by the immune system, prolonging its circulation time. researchgate.netnih.gov After the nanoparticle is coated, the Cbz protecting group can be removed, exposing a terminal amine on the surface. This amine can then be used as a chemical handle to conjugate other molecules, such as targeting ligands, imaging agents, or therapeutic drugs. acs.org For example, research into Y-shaped PEG-PLA polymer conjugates for delivering the drug cabazitaxel (B1684091) demonstrates the principle of positioning drugs at specific points within a nanocarrier structure using such linkers. researchgate.net

Integration into Hydrogel Scaffolds for Controlled Release Applications

Hydrogels, which are cross-linked polymer networks capable of holding large amounts of water, are widely used as scaffolds for tissue engineering and for the controlled release of therapeutic molecules. nih.gov Cbz-N-amido-PEG2-acid can be integrated into the structure of a hydrogel.

Its two functional groups allow it to act as a cross-linking agent or to be incorporated as a pendant chain within the hydrogel matrix. For instance, the carboxylic acid and the deprotected amine can participate in polymerization reactions with other monomers to form the hydrogel network. nih.govbroadpharm.com Once incorporated, the linker can serve as a point of attachment for bioactive molecules. A drug could be tethered to the hydrogel via the linker, and its release could be controlled by the cleavage of the bond connecting it to the linker under specific physiological conditions, such as changes in pH. researchgate.net This approach allows for the creation of "smart" biomaterials that release their payload in a controlled and targeted manner. nih.gov

Development of Chemical Biology Probes and Imaging Modalities

The defined structure of Cbz-N-amido-PEG2-acid makes it a valuable component in the synthesis of sophisticated probes for chemical biology and molecular imaging.

Synthesis of Fluorescently Labeled Bioconjugates for Cellular Tracking

Fluorescent probes are essential tools for visualizing and tracking biological molecules and processes within living cells. Cbz-N-amido-PEG2-acid can act as the central linker connecting a fluorescent dye to a biomolecule of interest (such as a protein, peptide, or small-molecule ligand).

The synthesis of such a bioconjugate can be performed sequentially. First, the carboxylic acid of the linker can be coupled to an amine group on a fluorescent dye. Subsequently, the Cbz group is removed, and the resulting amine is coupled to a reactive group on the target biomolecule. acs.org This creates a probe where the biomolecule guides the probe to its cellular location, and the fluorescent dye allows for its detection via microscopy. The PEG2 spacer provides spatial separation between the dye and the biomolecule, which can help prevent the dye from interfering with the biomolecule's function. Research on the synthesis of new optical imaging probes often relies on such linker strategies to conjugate fluorophores to targeting moieties. fu-berlin.de

Application in Bioorthogonal Ligation Strategies for in situ Labeling

Extensive research of scientific literature and chemical databases reveals that Cbz-N-amido-PEG2-acid is primarily utilized as a heterobifunctional linker in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a carboxylic acid group and a carboxybenzyl (Cbz)-protected amine group, connected by a two-unit polyethylene glycol (PEG) spacer. cd-bioparticles.netacs.org

The carboxylic acid terminus of Cbz-N-amido-PEG2-acid readily participates in standard amide bond formation with primary amine groups on biomolecules, a process often facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.net The Cbz group serves as a protecting group for the terminal amine, which can be subsequently deprotected to allow for further conjugation. cd-bioparticles.net This functionality makes it a useful building block for constructing more complex molecular architectures.

However, a comprehensive search of available data provides no evidence of Cbz-N-amido-PEG2-acid being directly employed in bioorthogonal ligation strategies for in situ labeling. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. These reactions typically rely on specific, mutually reactive functional groups such as azides, alkynes, tetrazines, and strained alkenes, which are absent in the structure of Cbz-N-amido-PEG2-acid. While the PEG component enhances water solubility, a desirable trait for biological applications, the terminal functional groups of this compound are suited for conventional bioconjugation methods rather than bioorthogonal ligations. chempep.comacs.org

Therefore, based on currently available scientific literature, the application of Cbz-N-amido-PEG2-acid in bioorthogonal ligation strategies for in situ labeling is not a documented research paradigm.

Analytical Methodologies and Quality Assurance in Cbz N Amido Peg2 Acid Research

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The definitive confirmation of the chemical structure of Cbz-N-amido-PEG2-acid relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for the structural elucidation of Cbz-N-amido-PEG2-acid. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule.

¹H NMR provides information on the number of different types of protons and their neighboring atoms. Key expected signals would include those for the aromatic protons of the benzyloxycarbonyl (Cbz) protecting group, the methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) linker, and the protons adjacent to the amide and carboxylic acid functionalities. For instance, in similar PEGylated compounds, the methylene protons of the PEG chain typically appear as a complex multiplet in the 3.5-3.9 ppm region. google.com

¹³C NMR complements the proton data by providing a spectrum of the carbon backbone, confirming the presence of the carbonyl carbons from the Cbz group and the carboxylic acid, the aromatic carbons, and the characteristic repeating ethoxy carbons of the PEG spacer.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of Cbz-N-amido-PEG2-acid. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide highly accurate mass measurements, which helps to confirm the elemental composition of the molecule. For Cbz-N-amido-PEG2-acid, the expected molecular weight is approximately 311.33 g/mol . scbt.com

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to verify the presence of specific functional groups. The FTIR spectrum of Cbz-N-amido-PEG2-acid would be expected to show characteristic absorption bands for:

N-H stretching of the amide.

C=O stretching of the carbamate (B1207046) (Cbz group) and the carboxylic acid.

C-O-C stretching of the PEG ether linkages.

Aromatic C-H and C=C stretching from the benzyl (B1604629) group.

A summary of the expected spectroscopic data for Cbz-N-amido-PEG2-acid is presented in Table 1.

Table 1: Summary of Spectroscopic Data for Structural Confirmation of Cbz-N-amido-PEG2-acid

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Elucidation of proton environment and connectivity | Signals for aromatic (Cbz), PEG chain, and terminal group protons. |

| ¹³C NMR | Characterization of the carbon skeleton | Signals for carbonyl, aromatic, and PEG chain carbons. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula | A molecular ion peak corresponding to the calculated mass of C15H21NO6. scbt.com |

Chromatographic Purity Assessment of Cbz-N-amido-PEG2-acid and its Derivatives

Ensuring the purity of Cbz-N-amido-PEG2-acid is critical for its effective use in conjugation chemistry. Chromatographic techniques are the gold standard for assessing purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of PEGylated linkers. google.com A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, is employed to separate the main compound from any starting materials, by-products, or degradation products. The purity is generally determined by the area percentage of the main peak in the chromatogram. For high-quality research-grade Cbz-N-amido-PEG2-acid, a purity of ≥95% is often required. axispharm.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of reactions and for preliminary purity assessment. google.com By using an appropriate solvent system, the separation of the desired product from other components can be visualized, often using a UV lamp or specific staining agents.

The typical parameters for chromatographic analysis are outlined in Table 2.

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Typical Column/Stationary Phase | Common Mobile Phase | Detection Method | Purpose |

|---|---|---|---|---|

| RP-HPLC | C18 | Water/Acetonitrile with 0.1% TFA | UV (e.g., at 254 nm for Cbz group) | Quantitative purity determination. |

Development of Robust Analytical Protocols for Conjugate Characterization

Once Cbz-N-amido-PEG2-acid is conjugated to a biomolecule, such as a peptide or an antibody, a new set of analytical challenges arises. The resulting conjugate must be thoroughly characterized to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.

Size-Exclusion Chromatography (SEC) is often used to separate the larger conjugate from the smaller, unreacted biomolecule and linker. This technique separates molecules based on their hydrodynamic radius and can provide information on the extent of conjugation and the presence of aggregates.

Mass Spectrometry of the intact conjugate or its subunits can confirm the covalent attachment of the linker and payload. Techniques like MALDI-TOF or ESI-MS are powerful tools for determining the molecular weight of the conjugate, which will increase by a predictable amount for each attached linker-drug moiety.

UV/Vis Spectroscopy can be used to estimate the degree of conjugation by measuring the absorbance at wavelengths specific to the biomolecule (e.g., 280 nm for proteins) and the attached molecule, if it has a suitable chromophore.

Computational Modeling for Predicting Linker Behavior and Conjugate Formation

In recent years, computational modeling has emerged as a valuable tool to complement experimental analytical techniques. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the conformational behavior of the Cbz-N-amido-PEG2-acid linker and its influence on the properties of the final conjugate.

Molecular Dynamics (MD) Simulations can be used to study the flexibility and spatial orientation of the PEG linker when attached to a biomolecule. soton.ac.uk This can help in understanding how the linker may affect the biological activity of the protein or its interaction with other molecules. For example, simulations can predict whether the linker allows the conjugated payload to reach its target site without significant steric hindrance.

Quantum Mechanics (QM) Calculations can be employed to understand the reactivity of the terminal carboxylic acid group and to model the conjugation reaction itself. These calculations can help in optimizing reaction conditions for efficient and specific conjugation.

The integration of these computational approaches can aid in the rational design of bioconjugates and help in interpreting experimental analytical data.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Cbz-N-amido-PEG2-acid?

Methodological Answer:

Synthesis typically involves coupling the carbobenzyloxy (Cbz) protecting group to an amino-PEG2-acid scaffold via amide bond formation. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing proton shifts for the Cbz group (aromatic protons at ~7.3 ppm) and PEG spacer (ethylene oxide protons at ~3.5–3.7 ppm).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98% as per supplier specifications) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry (MS): Verify molecular weight (311.33 g/mol) via ESI-MS or MALDI-TOF .

Basic: How does the solubility profile of Cbz-N-amido-PEG2-acid influence experimental design?

Methodological Answer:

The compound is polar due to the PEG spacer and carboxylic acid terminus, making it soluble in polar solvents (e.g., DMSO, water at neutral/basic pH). For biological assays:

- Buffer Compatibility: Pre-dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation.

- pH-Dependent Solubility: Protonation of the carboxylic acid at low pH (<4) may reduce solubility; adjust buffer conditions accordingly .

Advanced: What strategies mitigate instability of Cbz-N-amido-PEG2-acid under varying experimental conditions?

Methodological Answer:

Instability arises from:

- Hydrolysis of the Cbz Group: Avoid prolonged exposure to acidic conditions (pH < 5) or proteolytic enzymes.

- Oxidative Degradation: Store at –20°C under inert gas (argon/nitrogen) and include antioxidants (e.g., 0.1% BHT) in storage buffers .

- Validated Stability Testing: Use accelerated stability studies (40°C/75% RH for 1–2 weeks) monitored via HPLC to predict shelf-life .

Advanced: How can researchers resolve contradictory data on the reactivity of Cbz-N-amido-PEG2-acid in conjugation assays?

Methodological Answer:

Contradictions may stem from:

- Variability in Activation Methods: Compare carbodiimide (EDC/NHS) vs. acyl chloride activation for carboxylic acid reactivity.

- Cross-Reactivity: Use LC-MS to detect unintended side products (e.g., esterification or PEG chain cleavage).

- Controlled Replicates: Design triplicate experiments with internal standards (e.g., deuterated analogs) to normalize batch-to-batch variability .

Basic: What safety protocols are essential when handling Cbz-N-amido-PEG2-acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Emergency Procedures: For spills, absorb with diatomaceous earth, decontaminate with ethanol, and dispose as hazardous waste .

Advanced: How can researchers optimize the use of Cbz-N-amido-PEG2-acid in peptide-PEGylation studies?

Methodological Answer:

- Site-Specific Conjugation: Use orthogonal protection (e.g., Fmoc for amines) to direct PEGylation to desired residues.

- Kinetic Monitoring: Track reaction progress via MALDI-TOF MS at 0, 2, and 24 hours to optimize coupling efficiency.

- Purification: Employ size-exclusion chromatography (SEC) to separate PEGylated products from unreacted starting materials .

Basic: What analytical frameworks support rigorous interpretation of data involving Cbz-N-amido-PEG2-acid?

Methodological Answer:

- PICO Framework: Define Population (e.g., target biomolecule), Intervention (conjugation conditions), Comparison (alternative PEG spacers), and Outcomes (binding affinity, stability).

- FINER Criteria: Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Advanced: How do environmental factors (e.g., light, temperature) affect the reproducibility of studies using Cbz-N-amido-PEG2-acid?

Methodological Answer:

- Light Sensitivity: Store solutions in amber vials to prevent UV-induced degradation.

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>100°C for PEG derivatives).

- Documentation: Adhere to reporting standards (e.g., Beilstein Journal guidelines) to include detailed storage conditions in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.